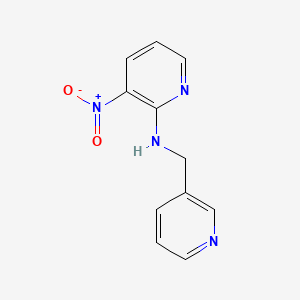
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as benzamides and their analogs, often involves cyclization reactions. For example, N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to form various quinolinones with high yields under specific conditions (Mochalov et al., 2016)(Mochalov et al., 2016). Another example includes the Bischler-Napieralski reaction, which has been applied to synthesize cyclic compounds from N-substituted benzamides (Browne et al., 1981)(Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure of dimethylamino derivatives has been determined, providing insights into the spatial arrangement and bonding patterns of similar complex molecules (Al-Hourani et al., 2016)(Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar benzamide derivatives often include cycloadditions and electrophilic substitution reactions. For example, Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes has been reported, showcasing the diverse reactivity and potential for forming complex heterocycles (Cui et al., 2013)(Cui et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Although specific data for "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide" is not available, studies on similar compounds provide a basis for predicting its properties. For example, the crystalline structure and stability of related benzamide derivatives have been extensively studied, offering insights into their physical characteristics (Saeed et al., 2020)(Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are fundamental aspects of organic compounds. Studies on similar molecules, such as the reactivity of furan derivatives with electrophiles and their role in cycloaddition reactions, provide valuable information about the chemical behavior of "this compound" (Yue et al., 2005)(Yue et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Several studies have focused on the synthesis and chemical transformations of compounds related to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide , providing insights into its potential applications in chemical research:
- Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, presenting a novel transformation and proposing mechanisms for furan derivative formations, which could be relevant for the synthesis or modification of related compounds (Levai et al., 2002).
- Mochalov et al. (2016) investigated transformations of N-(2-acylaryl)benzamides under Camps cyclization conditions, which may inform on synthetic pathways applicable to the compound (Mochalov et al., 2016).
- Güngör et al. (2013) studied reactions of enaminones with diazocarbonyl compounds, yielding furan derivatives through electrocyclization, hinting at potential methods for generating structurally related compounds (Güngör et al., 2013).
Biological Activities
Research into the biological activities of compounds with similar structures to This compound has unveiled their potential in therapeutic applications:
- Hermann et al. (2021) discussed the antiplasmodial activities of N-acylated furazan-3-amines, revealing structure-activity relationships and suggesting the importance of the acyl moiety for activity, which could be relevant for assessing the bioactivity of similar compounds (Hermann et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMJULRFCANWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

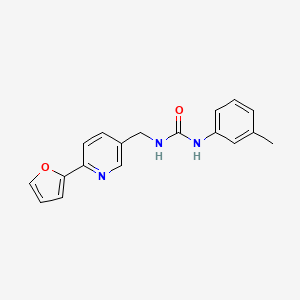

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
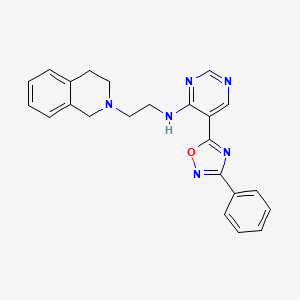
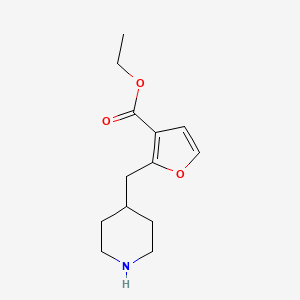
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)
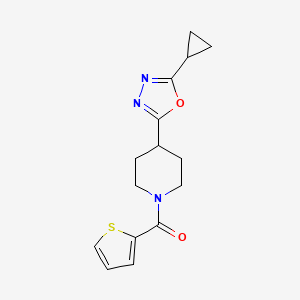
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
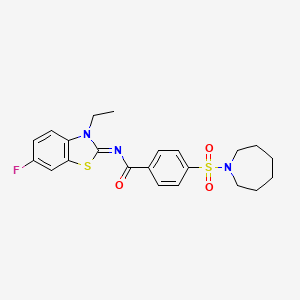
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)
